molecular formula C20H30O3 B009943 Secochiliotrin CAS No. 102904-60-9

Secochiliotrin

Cat. No. B009943
M. Wt: 318.4 g/mol
InChI Key: OMCFKAYBHWTBQV-BPAFIMBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secochiliotrin is a naturally occurring compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is a member of the secoiridoid family, which is widely distributed in plants and has been shown to possess various biological activities. In

Mechanism Of Action

The mechanism of action of secochiliotrin is not fully understood. However, it has been suggested that its anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway. This pathway plays a key role in the regulation of inflammation and immune responses. In addition, secochiliotrin has been shown to induce apoptosis in cancer cells, which may be related to its anti-tumor effects.

Biochemical And Physiological Effects

Secochiliotrin has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). In addition, secochiliotrin has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

One advantage of secochiliotrin is that it is a naturally occurring compound, which makes it a potentially safer alternative to synthetic drugs. In addition, secochiliotrin has been shown to have low toxicity and few side effects. However, one limitation of secochiliotrin is that it is difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of secochiliotrin. One area of research is the development of secochiliotrin-based drugs for the treatment of neurodegenerative diseases. Another area of research is the investigation of secochiliotrin's anti-tumor effects and its potential use in cancer therapy. Additionally, more studies are needed to fully understand the mechanism of action of secochiliotrin and its effects on various physiological systems.
Conclusion
In conclusion, secochiliotrin is a naturally occurring compound with potential therapeutic properties. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it an attractive candidate for drug development. While there are still many unanswered questions about the mechanism of action of secochiliotrin, its low toxicity and few side effects make it a promising avenue for future research.

Synthesis Methods

Secochiliotrin is extracted from the dried fruits of the plant Schisandra sphenanthera. The extraction process involves grinding the dried fruits into a fine powder and then extracting the secochiliotrin using a solvent such as methanol or ethanol. The extract is then purified using various chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography. The final product is a white crystalline powder.

Scientific Research Applications

Secochiliotrin has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, secochiliotrin has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

102904-60-9

Product Name

Secochiliotrin

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid

InChI

InChI=1S/C20H30O3/c1-14(2)17-6-5-15(3)20(4,18(17)7-8-19(21)22)11-9-16-10-12-23-13-16/h10,12-13,15,18H,5-9,11H2,1-4H3,(H,21,22)/t15-,18+,20+/m1/s1

InChI Key

OMCFKAYBHWTBQV-BPAFIMBUSA-N

Isomeric SMILES

C[C@@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)CCC2=COC=C2)CCC(=O)O

SMILES

CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O

Canonical SMILES

CC1CCC(=C(C)C)C(C1(C)CCC2=COC=C2)CCC(=O)O

Origin of Product

United States

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